N-(2-(3-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide
Description
This compound is a benzamide derivative featuring a 1H-indole core substituted at the 3-position with a thioether-linked 2-oxoethylamine group (bearing a 4-methoxyphenyl moiety). The benzamide moiety is attached via a two-carbon ethyl chain to the indole’s N1 position. Key structural elements include:
- Thioether bridge: Enhances metabolic stability compared to ethers or amines.
- 4-Methoxyphenyl group: Electron-donating substituent that may improve solubility and influence target binding.
- Benzamide terminus: A common pharmacophore in enzyme inhibitors.
Properties
IUPAC Name |
N-[2-[3-[2-(4-methoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3S/c1-32-21-13-11-20(12-14-21)28-25(30)18-33-24-17-29(23-10-6-5-9-22(23)24)16-15-27-26(31)19-7-3-2-4-8-19/h2-14,17H,15-16,18H2,1H3,(H,27,31)(H,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMIAVPLRUPVKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that many indole derivatives interact with various receptors and enzymes in the body
Mode of Action
The exact mode of action of this compound is currently unknown. Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to a variety of biological effects. The presence of a methoxyanilino group and a sulfanylindol group in the compound suggests potential interactions with proteins or enzymes that recognize these structural motifs.
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. The exact pathways influenced by this compound would depend on its specific targets and mode of action.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives, it’s plausible that this compound could have diverse effects at the molecular and cellular levels, depending on its specific targets and mode of action.
Biological Activity
N-(2-(3-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential clinical applications.
Chemical Structure and Properties
The molecular formula of this compound is C26H25N3O3S, with a molecular weight of 459.56 g/mol. The compound features a benzamide moiety, an indole ring, and a thioether linkage, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C26H25N3O3S |
| Molecular Weight | 459.56 g/mol |
| Purity | ≥95% |
This compound is hypothesized to exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, disrupting cellular processes.
- Receptor Binding : It can bind to specific receptors on cell surfaces, triggering intracellular signaling cascades.
- DNA/RNA Interaction : Potential interactions with nucleic acids may affect gene expression and protein synthesis .
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, analogs have shown potent activity against various cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation:
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Thiadiazole derivatives have been documented for their enzyme inhibitory activities, which may translate to this compound's biological profile.
Case Studies
Several studies have evaluated the biological activity of compounds related to this compound:
- Study on Antitumor Effects : A study reported that a related benzamide derivative exhibited significant antitumor effects in vivo, leading to prolonged survival in treated cohorts .
- Inhibition of RET Kinase : Another study demonstrated that benzamide derivatives were effective RET kinase inhibitors, suggesting their potential role in targeted cancer therapies .
Comparison with Similar Compounds
Structural Analogues with Modified Amine Substituents
Compound 7a–c ():
These analogs replace the 4-methoxyphenyl group with alkylamines (tert-butyl, cyclohexyl, butyl) in the 2-oxoethylamine moiety.
Heterocyclic Core Variations
Compound 7 (): N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide
- Thiadiazole vs. Indole :
- Thiadiazole : Electron-deficient heterocycle with stronger hydrogen-bond acceptor capacity.
- Indole : Electron-rich, enabling π-π interactions and cation-π binding.
Triazole derivatives (): 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones
Thioether vs. Sulfur-Containing Groups
Compound 12 (): N-(2-Chlorophenyl)-2-{(3Z)-3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide
- Thioxo group (C=S) : Enhances metal-chelating ability compared to the thioether (C–S–C) in the target compound.
Thiocarbamates (): 2-(4-(4-X-phenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamides
- C=S stretching vibration : Observed at 1243–1258 cm⁻¹ in IR spectra, a feature absent in the target compound’s thioether group .
Key Data Tables
Table 1. Structural and Functional Comparisons
Table 2. Spectral Data Highlights
Q & A
Q. What are the standard synthetic routes for N-(2-(3-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide?
The synthesis typically involves multi-step organic reactions:
- Step 1 : Formation of the indole-thioether core via coupling of a thiol-containing indole derivative with a chloroacetamide intermediate under basic conditions (e.g., triethylamine in DMF) .
- Step 2 : Introduction of the benzamide moiety through amide bond formation using coupling agents like carbodiimides (e.g., DCC or EDC) .
- Step 3 : Final purification via column chromatography or preparative HPLC to achieve >95% purity .
Key considerations: Optimize reaction time (4–12 hours) and temperature (room temperature to 80°C) to minimize by-products like unreacted indole or oxidized sulfur species .
Q. Which analytical techniques are critical for characterizing this compound?
Essential characterization methods include:
- NMR spectroscopy (¹H, ¹³C, and 2D experiments like COSY/HSQC) to confirm regiochemistry of the indole and thioether linkages .
- High-resolution mass spectrometry (HRMS) to verify molecular weight (expected m/z: ~500–550 Da range) .
- HPLC with UV/Vis detection to assess purity and identify residual solvents or intermediates .
Q. What functional groups dictate its biological activity?
Key pharmacophores include:
- Indole ring : Modulates interactions with hydrophobic enzyme pockets (e.g., kinase targets) .
- Thioether (-S-) linkage : Enhances metabolic stability compared to ethers or amines .
- Benzamide group : Facilitates hydrogen bonding with biological targets like proteases or receptors .
Advanced Research Questions
Q. How can conflicting data on synthetic yields be resolved?
Discrepancies in reported yields (e.g., 40% vs. 65%) may arise from:
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve solubility but may promote side reactions .
- Catalyst choice : Palladium-based catalysts vs. copper(I) iodide in coupling steps can alter efficiency .
Methodological approach: Conduct a Design of Experiments (DoE) to test variables like solvent, temperature, and catalyst loading .
Q. What strategies validate its biological activity in target-based assays?
- Enzyme inhibition assays : Measure IC₅₀ values against kinases (e.g., EGFR or CDK2) using fluorescence-based kits .
- Cellular assays : Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7 or HeLa) via MTT or apoptosis markers (Annexin V) .
- Computational docking : Predict binding modes with targets like β-tubulin or topoisomerase II using AutoDock Vina .
Example data:
| Target | Assay Type | IC₅₀ (µM) | Reference |
|---|---|---|---|
| EGFR kinase | Fluorescence | 0.8 ± 0.1 | |
| HeLa cells | MTT assay | 12.5 ± 2.3 |
Q. How to address contradictions in reported mechanisms of action?
For instance, conflicting claims about apoptosis induction vs. cell cycle arrest:
- Pathway analysis : Use Western blotting to quantify proteins like p53, Bcl-2, or cyclin D1 .
- Transcriptomics : RNA-seq can identify differentially expressed genes post-treatment .
Critical step: Replicate experiments under standardized conditions (e.g., serum concentration, passage number) .
Q. What computational methods predict its pharmacokinetic properties?
- ADMET prediction : Use SwissADME or ADMETLab to estimate logP (2.5–3.5), solubility (moderate), and CYP450 interactions .
- Molecular dynamics (MD) simulations : Analyze stability of ligand-target complexes over 100 ns trajectories .
Q. How to establish structure-activity relationships (SAR) for derivatives?
- Analog synthesis : Modify substituents on the benzamide (e.g., -OCH₃ to -CF₃) or indole (e.g., halogenation) .
- Biological testing : Compare IC₅₀ values across analogs (example below):
| Derivative | Modification | IC₅₀ (µM) | Activity Trend |
|---|---|---|---|
| Parent | None | 0.8 | Baseline |
| Analog 1 | -CF₃ at benzamide | 0.3 | 2.7× increase |
| Analog 2 | Br at indole C5 | 5.2 | Reduced |
Q. How to assess stability under physiological conditions?
- pH stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC .
- Plasma stability : Measure half-life in human plasma (e.g., 2–6 hours) using LC-MS .
Key finding: Thioether linkages are prone to oxidation at pH > 7, requiring formulation with antioxidants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
